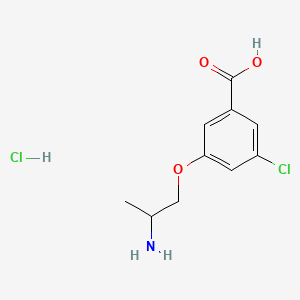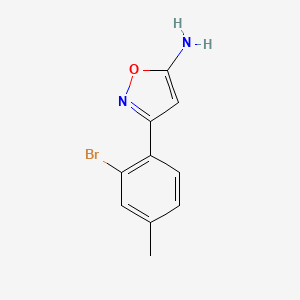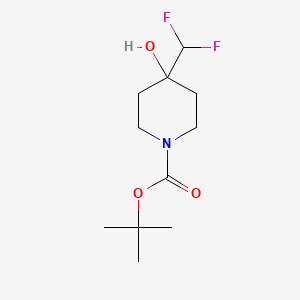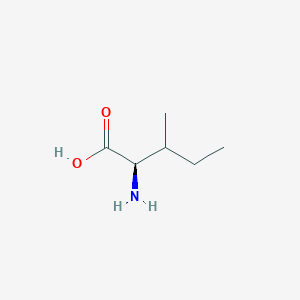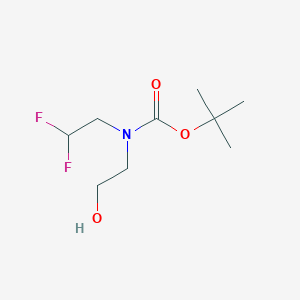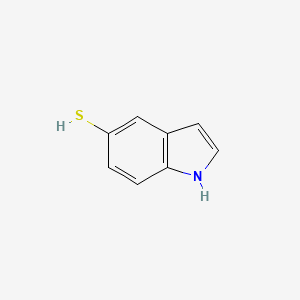![molecular formula C19H15N3OS B13556121 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13556121.png)
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features an indole, thiazole, and benzamide moiety. Indole derivatives are known for their significant biological activities, making this compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions One common method includes the acylation of indole derivatives followed by cyclization with thioamides to form the thiazole ring
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.
Reduction: Reduction reactions can target the thiazole ring, potentially leading to the formation of dihydrothiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products formed from these reactions include oxindole derivatives, dihydrothiazole derivatives, and various substituted benzamides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the thiazole ring can modulate enzyme activity. The benzamide group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
3-(1H-indol-3-yl)-1,3-thiazole: Lacks the benzamide group, making it less specific in its biological interactions.
2-methyl-1H-indole-3-carboxamide: Contains the indole and benzamide moieties but lacks the thiazole ring, affecting its overall activity profile.
4-(2-methyl-1H-indol-3-yl)thiazole-2-carboxamide: Similar structure but with different functional groups, leading to variations in biological activity.
Uniqueness
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide is unique due to the combination of the indole, thiazole, and benzamide moieties, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research.
特性
分子式 |
C19H15N3OS |
|---|---|
分子量 |
333.4 g/mol |
IUPAC名 |
3-[4-(2-methyl-1H-indol-3-yl)-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C19H15N3OS/c1-11-17(14-7-2-3-8-15(14)21-11)16-10-24-19(22-16)13-6-4-5-12(9-13)18(20)23/h2-10,21H,1H3,(H2,20,23) |
InChIキー |
KGRVCXCJJSKLHQ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CSC(=N3)C4=CC(=CC=C4)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


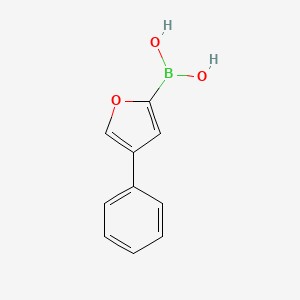
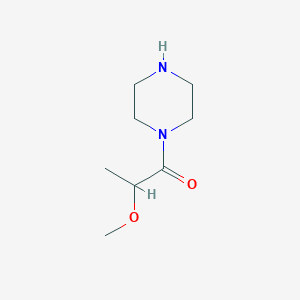

![6-(2,6-Dichlorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13556056.png)
